[3-(2-Fluoro-phenyl)-propyl]-methyl-amine
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Overview
Description
“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” is a chemical compound with the following structural formula:
CH3NHCH2CH2CH2C6H4F
It consists of a methylamine group (CH₃NH), a propyl chain (CH₂CH₂CH₂), and a fluorophenyl group (C₆H₄F). The compound is of interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-fluorophenylboronic acid with an appropriate alkylating agent (such as methyl iodide) under basic conditions. The reaction proceeds via a Suzuki-Miyaura coupling, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., potassium carbonate or sodium hydroxide) as a catalyst. The temperature and reaction time may vary depending on the specific conditions.
Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yields and purity.
Chemical Reactions Analysis
Types of Reactions: “[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” can undergo various chemical transformations, including:
Substitution Reactions: It reacts with alkali metal fluoride in the presence of a phase transfer catalyst to form the desired product .
- Alkylating agents (e.g., methyl iodide)
- Organic solvents (e.g., tetrahydrofuran, dimethylformamide)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Palladium catalysts
Scientific Research Applications
“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” finds applications in:
Chemistry: As a building block for the synthesis of biologically active biphenyls .
Biology and Medicine: Its derivatives may serve as potential ligands or pharmacophores.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique combination of functional groups makes it valuable for targeted applications.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 |
InChI Key |
VVDGRRUXQHRMHF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1F |
Origin of Product |
United States |
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